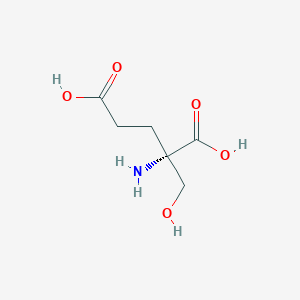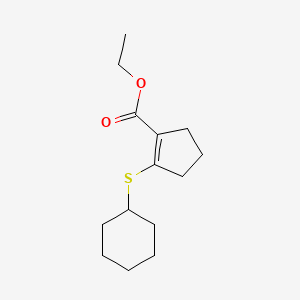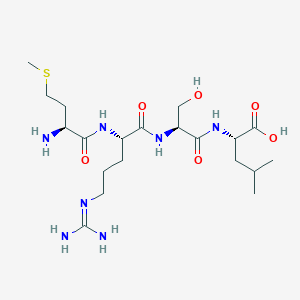![molecular formula C25H32Si B12525784 Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane CAS No. 656824-67-8](/img/structure/B12525784.png)
Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a triethyl group, a 4-methylphenyl group, and a naphthalen-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane typically involves the reaction of triethylsilane with appropriate aryl halides under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where triethylsilane reacts with 1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may include techniques such as distillation and recrystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can participate in reduction reactions, often involving hydrosilanes.
Substitution: The aryl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Triethylsilane itself can act as a reducing agent in the presence of catalysts like palladium or platinum.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced aryl silanes.
Substitution: Halogenated or nitrated aryl silanes.
Aplicaciones Científicas De Investigación
Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a component in the development of novel pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in diverse chemical reactions. The aryl groups contribute to the compound’s reactivity and stability, enabling it to act as a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: A simpler organosilicon compound with similar reducing properties.
Phenylsilane: Contains a phenyl group instead of the more complex aryl groups in Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane.
Naphthylsilane: Features a naphthyl group, similar to the naphthalen-2-yl group in the target compound.
Uniqueness
This compound is unique due to the combination of its triethylsilane backbone with both 4-methylphenyl and naphthalen-2-yl groups. This structural complexity imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
656824-67-8 |
|---|---|
Fórmula molecular |
C25H32Si |
Peso molecular |
360.6 g/mol |
Nombre IUPAC |
triethyl-[1-(4-methylphenyl)-2-naphthalen-2-ylethyl]silane |
InChI |
InChI=1S/C25H32Si/c1-5-26(6-2,7-3)25(23-15-12-20(4)13-16-23)19-21-14-17-22-10-8-9-11-24(22)18-21/h8-18,25H,5-7,19H2,1-4H3 |
Clave InChI |
SDCFCPMWKFMSTG-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C(CC1=CC2=CC=CC=C2C=C1)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one](/img/structure/B12525713.png)




![6-(6,7-dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B12525748.png)

![3-[(Anthracen-9-YL)methoxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B12525756.png)
![(1R,2S,3R,4S)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B12525760.png)
![7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid, 8-hydroxy-6-oxo-, 1,1-dimethylethyl ester, (5S)-](/img/structure/B12525769.png)


![1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione](/img/structure/B12525802.png)
![Tert-butyl 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12525807.png)
